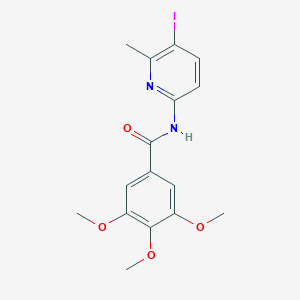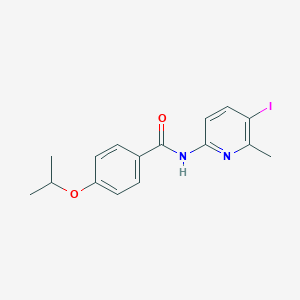
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, also known as BMMD, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized through various methods.
科学研究应用
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
作用机制
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of certain ion channels and receptors in the body. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to bind to the TRPM8 ion channel, which is involved in the regulation of pain and temperature sensation. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel activity, and the regulation of cellular processes. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is its potential as a novel therapeutic agent for the treatment of various diseases. N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide has also been shown to have low toxicity, making it a promising candidate for further development. However, one of the main limitations of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is its limited solubility in water, which may pose challenges for its use in certain applications.
未来方向
There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, including the development of novel therapeutic agents based on N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide, the investigation of its potential as a modulator of ion channel activity, and the exploration of its antioxidant properties. Other future directions include the investigation of its potential as a treatment for neurodegenerative diseases and the development of more efficient synthesis methods for N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide.
合成方法
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide can be synthesized through several methods, including Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most common method for synthesizing N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-chloro-6-methylpyridine with 2-methoxybenzamide in the presence of a palladium catalyst.
属性
分子式 |
C14H13BrN2O2 |
|---|---|
分子量 |
321.17 g/mol |
IUPAC 名称 |
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-11(15)7-8-13(16-9)17-14(18)10-5-3-4-6-12(10)19-2/h3-8H,1-2H3,(H,16,17,18) |
InChI 键 |
HOBDSMZSCKDGDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2OC)Br |
规范 SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244741.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)


![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)